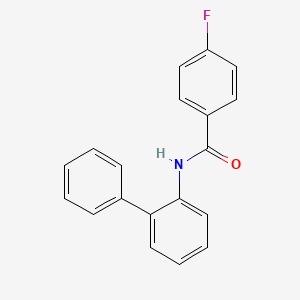

N-2-biphenylyl-4-fluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), has been reported . Fo24 was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the crystal structure of Fo24 was determined using single-crystal X-ray diffraction methods . Both aromatic rings in Fo24 are effectively coplanar with an interplanar angle of 0.7(2)° .科学研究应用

Crystallography and Material Science

“N-(biphenyl-2-yl)-4-fluorobenzamide” and its derivatives have been studied for their crystal structures . These studies can provide valuable insights into the properties of the material, such as its stability, reactivity, and potential uses in various applications.

Synthetic Organic Chemistry

This compound can be used as a building block in synthetic organic chemistry . It can undergo various chemical reactions to form new compounds, expanding the range of substances that can be synthesized.

Medicinal Chemistry

Biphenyl compounds, including “N-(biphenyl-2-yl)-4-fluorobenzamide”, have been extensively researched in medicinal chemistry . They have been found in various biologically active natural products and marketed drugs. They can serve as versatile platforms in medicinal chemistry, with a large number of biphenyl derivatives being patented and broadly used in medicine .

Pharmaceuticals

Fluorinated molecules, including “N-(biphenyl-2-yl)-4-fluorobenzamide”, have attracted extensive research interest in pharmaceuticals over the past several decades . The development of new drugs and therapies often involves these types of compounds .

Polymer Science

Iodo-organic molecules, which can be synthesized from “N-(biphenyl-2-yl)-4-fluorobenzamide”, are extensible and useful synthetic intermediates with numerous applications in pharmacology, medicine, and polymer science .

Agriculture

Biphenyl derivatives are used to produce an extensive range of products for agriculture . They can be used as pesticides, fungicides, or other types of agrochemicals.

安全和危害

作用机制

Target of Action

N-(biphenyl-2-yl)-4-fluorobenzamide, also known as N-2-biphenylyl-4-fluorobenzamide, is a potent inhibitor of cancer cell growth . The primary target of this compound is the Cdk4-cyclin D1 enzyme . This enzyme plays a crucial role in cell cycle control .

Mode of Action

The compound interacts with its target, the Cdk4-cyclin D1 enzyme, inhibiting its function . This inhibition blocks the growth of cancer cells, primarily at the G2/M phase of the cell cycle . It also has the ability to inhibit tubulin polymerization in vitro and acts as an enhancer of tubulin depolymerization of paclitaxel-stabilized tubulin in live cells .

Biochemical Pathways

The compound affects the cell cycle control pathway, specifically the pathway that links pRb, p16INK4A, cyclin D1, and Cdk4 . By inhibiting the Cdk4-cyclin D1 enzyme, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

A study in balb/c mice indicated good plasma exposure after intravenous administration

Result of Action

The inhibition of the Cdk4-cyclin D1 enzyme and the disruption of the cell cycle lead to the arrest of cancer cell growth . In p53-positive cells, the compound upregulates the expression of p53, p21, and p27 proteins, while it downregulates the expression of cyclin B1 and Cdk1 . It selectively kills SV40-transformed mouse embryonic hepatic cells and human fibroblasts rather than untransformed cells .

属性

IUPAC Name |

4-fluoro-N-(2-phenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPXDAVMISPLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(biphenyl-2-yl)-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)

![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)

![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)

![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)